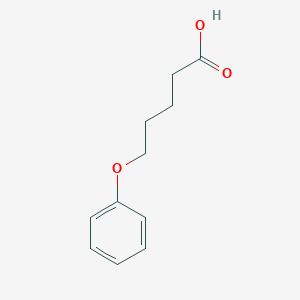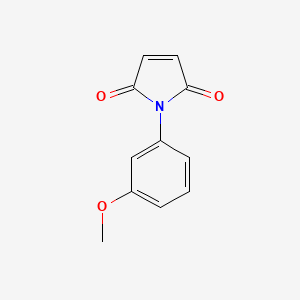
TETRAKIS(METHOXYETHOXYETHOXY)SILANE
Descripción general
Descripción
TETRAKIS(METHOXYETHOXYETHOXY)SILANE is a chemical compound with the molecular formula C16H36O12Si. It is also known as tetrakis(2-methoxyethoxy)silane. This compound is a derivative of silicic acid and is characterized by the presence of four 2-(2-methoxyethoxy)ethyl groups attached to a central silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TETRAKIS(METHOXYETHOXYETHOXY)SILANE can be synthesized through the reaction of silicic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically involves the use of a catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the isolation of the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
TETRAKIS(METHOXYETHOXYETHOXY)SILANE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed in the presence of water, leading to the formation of silicic acid and 2-(2-methoxyethoxy)ethanol.
Condensation: The compound can undergo condensation reactions with other silanes or silicates, forming siloxane bonds and resulting in the formation of polymeric structures.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents. The reaction is typically carried out at room temperature.
Condensation: Silanes or silicates are used as reagents, and the reaction is often catalyzed by acids or bases. Elevated temperatures may be required to drive the reaction to completion.
Substitution: Nucleophiles such as amines or alcohols can be used as reagents. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
Hydrolysis: Silicic acid and 2-(2-methoxyethoxy)ethanol.
Condensation: Polymeric siloxanes.
Substitution: Silicic acid derivatives with different functional groups.
Aplicaciones Científicas De Investigación
TETRAKIS(METHOXYETHOXYETHOXY)SILANE has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials, including siloxanes and silicates.
Biology: The compound is used in the preparation of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is used in the development of diagnostic and therapeutic agents, particularly in the field of nanomedicine.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester involves the interaction of the ester groups with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions play a crucial role in the compound’s ability to act as a precursor for the synthesis of silicon-based materials and its applications in various fields.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyl orthosilicate (TEOS): A similar compound with ethoxy groups instead of 2-(2-methoxyethoxy)ethyl groups.
Tetramethyl orthosilicate (TMOS): A similar compound with methoxy groups instead of 2-(2-methoxyethoxy)ethyl groups.
Tetrakis(2-methoxyethyl) orthosilicate: A similar compound with 2-methoxyethyl groups instead of 2-(2-methoxyethoxy)ethyl groups.
Uniqueness
TETRAKIS(METHOXYETHOXYETHOXY)SILANE is unique due to the presence of the 2-(2-methoxyethoxy)ethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where high solubility and reactivity are required, such as in the synthesis of advanced materials and in biomedical applications.
Propiedades
IUPAC Name |
tetrakis[2-(2-methoxyethoxy)ethyl] silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O12Si/c1-21-5-9-25-13-17-29-33(30-18-14-26-10-6-22-2,31-19-15-27-11-7-23-3)32-20-16-28-12-8-24-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWLYSOPXUSOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCO[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067015 | |
| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24685-89-0 | |
| Record name | Silicic acid (H4SiO4) tetrakis[2-(2-methoxyethoxy)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24685-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-(2-methoxyethoxy)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024685890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis[2-(2-methoxyethoxy)ethyl] orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)











![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)
